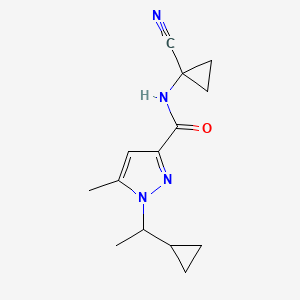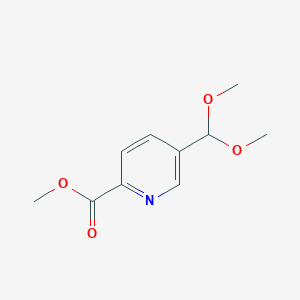
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA is a potent and selective agonist of the A1 adenosine receptor, which plays a crucial role in regulating various physiological processes.
Mécanisme D'action
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide exerts its effects by binding selectively to the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the A1 adenosine receptor leads to a variety of downstream effects, including the inhibition of adenylyl cyclase and the activation of potassium channels.
Biochemical and Physiological Effects
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of heart rate, blood pressure, and cardiac contractility. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide in lab experiments is its high selectivity for the A1 adenosine receptor. This allows researchers to study the specific effects of A1 receptor activation without the confounding effects of other receptor subtypes. However, one limitation of using N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
Orientations Futures
There are many potential future directions for research on N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide and the A1 adenosine receptor. One promising area of research is the development of new compounds that can selectively target the A1 receptor with even greater specificity and potency. Another area of interest is the study of the role of the A1 receptor in various disease states, including cardiovascular disease, neurodegenerative disorders, and cancer. Finally, there is a growing interest in the use of A1 receptor agonists as potential therapeutics for a variety of conditions, including pain, inflammation, and sleep disorders.
Méthodes De Synthèse
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylethylamine with 1-cyanocyclopropane carboxylic acid, followed by the addition of 5-methylpyrazole-3-carboxamide. The synthesis of N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide is a complex process that requires careful attention to detail and the use of specialized equipment.
Applications De Recherche Scientifique
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide has been used extensively in scientific research to study the role of the A1 adenosine receptor in various physiological processes. This compound has been shown to have a wide range of applications, including the study of cardiovascular function, neuroprotection, and the regulation of sleep and wakefulness.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-7-12(13(19)16-14(8-15)5-6-14)17-18(9)10(2)11-3-4-11/h7,10-11H,3-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUWMEAKDYULAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2CC2)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide](/img/structure/B2539401.png)

![N-(1-cyanocyclohexyl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2539404.png)
![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)
![4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one](/img/structure/B2539409.png)





![5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide](/img/structure/B2539418.png)

![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)
